6'-Propene-1-yl Gemfibrozil
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Overview
Description
6’-Propene-1-yl Gemfibrozil is a derivative of Gemfibrozil, a well-known lipid-regulating agent. This compound is characterized by the presence of a propene group attached to the Gemfibrozil structure. It has the molecular formula C18H26O3 and a molecular weight of 290.4 . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Mechanism of Action
Target of Action
6’-Propene-1-yl Gemfibrozil is a derivative of Gemfibrozil, a lipid regulator used in the reduction of serum triglyceride levels in high-risk patients with hyperlipidemia . The primary target of Gemfibrozil is the peroxisome proliferator-activated receptor-α (PPARα), which plays a crucial role in lipid metabolism .
Mode of Action
Gemfibrozil, and by extension 6’-Propene-1-yl Gemfibrozil, activates PPARα, leading to alterations in lipid metabolism . This activation results in increased levels of high-density lipoprotein (HDL), apolipoprotein AI, and apolipoprotein AII, and an increase in lipoprotein lipase (LPL) activity . It also results in the inhibition of apolipoprotein B synthesis, increased peripheral lipolysis, decreased removal of free fatty acids by the liver, and increased clearance of triglyceride-rich particles .
Biochemical Pathways
The activation of PPARα by 6’-Propene-1-yl Gemfibrozil affects several biochemical pathways involved in lipid metabolism. These include the pathway for the synthesis and degradation of triglycerides and the reverse cholesterol transport pathway. The changes in these pathways lead to a decrease in serum triglycerides and an increase in HDL cholesterol .
Pharmacokinetics
It is known that the duration of action of gemfibrozil requires twice-daily dosing as the mean residence time of gemfibrozil is up to 96 hours in patients with chronic renal failure .
Result of Action
The activation of PPARα by 6’-Propene-1-yl Gemfibrozil leads to a decrease in serum triglycerides and an increase in HDL cholesterol . This can help reduce the risk of developing coronary heart disease in patients with Type IIb hyperlipidemia without history or symptoms of coronary heart disease .
Biochemical Analysis
Biochemical Properties
6’-Propene-1-yl Gemfibrozil interacts with various enzymes, proteins, and other biomolecules. It is known to have a molecular weight of 290.4 and a molecular formula of C18H26O3
Cellular Effects
The cellular effects of 6’-Propene-1-yl Gemfibrozil are not fully known. Gemfibrozil, the parent compound, has been shown to have effects on various types of cells and cellular processes . It has been shown to have neuroprotective effects, potentially slowing the progression of neurological disorders . It is also known to have effects on lipid metabolism, which could influence cell function .
Molecular Mechanism
The molecular mechanism of action of 6’-Propene-1-yl Gemfibrozil is not fully understood. Gemfibrozil, the parent compound, is known to increase plasma high-density lipoproteins (HDL) and decrease plasma triglycerides (TG) by stimulating the synthesis of apolipoprotein (apo) AI and apo AII . It is also known to inhibit the activation of NF-κB, AP-1, and C/EBPβ in cytokine-stimulated astroglial cells .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of 6’-Propene-1-yl Gemfibrozil at different dosages in animal models are not well documented. Gemfibrozil has been shown to have a dose-dependent reduction on the amplitude of jejunal contractions and urinary bladder contractions, and a relaxant effect on tracheal basal tone in experimental animals .
Metabolic Pathways
The metabolic pathways that 6’-Propene-1-yl Gemfibrozil is involved in are not well understood. Gemfibrozil is known to affect lipid metabolism . It increases the synthetic rates of apo AI and apo AII, which are involved in lipid transport .
Transport and Distribution
The transport and distribution of 6’-Propene-1-yl Gemfibrozil within cells and tissues are not well documented. Gemfibrozil is known to be 99% protein-bound, with negligible binding to alpha-1-acid glycoprotein .
Subcellular Localization
The subcellular localization of 6’-Propene-1-yl Gemfibrozil and its effects on activity or function are not well understood. The parent compound gemfibrozil is known to have effects on various subcellular structures, including mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Propene-1-yl Gemfibrozil involves the modification of the Gemfibrozil structure by introducing a propene group. One of the key intermediates in the synthesis of Gemfibrozil is 5-bromo-2,2-dimethyl-pentanoic acid isobutyl ester . This intermediate can be further modified to introduce the propene group, resulting in the formation of 6’-Propene-1-yl Gemfibrozil.
Industrial Production Methods: Industrial production of 6’-Propene-1-yl Gemfibrozil would likely follow similar routes as the synthesis of Gemfibrozil, with additional steps to introduce the propene group. The process would involve the use of radical initiators and environmentally friendly conditions to ensure high yield and chemical purity .
Chemical Reactions Analysis
Types of Reactions: 6’-Propene-1-yl Gemfibrozil can undergo various chemical reactions, including:
Oxidation: The propene group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenoxy group in the structure can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
6’-Propene-1-yl Gemfibrozil has several applications in scientific research, including:
Chemistry: Used as a biochemical tool for studying lipid metabolism and related pathways.
Biology: Employed in research on lipid regulation and its effects on cellular processes.
Medicine: Investigated for its potential effects on lipid levels and cardiovascular health.
Industry: Utilized in the development of new lipid-regulating agents and related pharmaceuticals
Comparison with Similar Compounds
- Gemfibrozil
- Fenofibrate
- Clofibrate
Biological Activity
6'-Propene-1-yl Gemfibrozil is a derivative of gemfibrozil, a well-established lipid-regulating agent. This compound is primarily investigated for its potential effects on lipid metabolism and related cellular processes. The unique structural modification of gemfibrozil with a propene group may influence its biological activity, particularly in the context of lipid regulation and potential therapeutic applications.
- Molecular Formula : C18H26O3
- Molecular Weight : 290.4 g/mol
- CAS Number : 1798429-95-4
This compound functions primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα) . This activation leads to several biochemical changes:
- Lipid Metabolism : It enhances the synthesis of apolipoproteins (apo AI and apo AII), which are crucial for the transport of lipids in the bloodstream. This results in:
- Decreased serum triglycerides.
- Increased high-density lipoprotein (HDL) cholesterol levels.
Biochemical Pathways
The compound's interaction with PPARα affects various pathways:
- Triglyceride Synthesis and Degradation : Modulates enzymes involved in triglyceride metabolism.
- Reverse Cholesterol Transport : Facilitates the movement of cholesterol from peripheral tissues back to the liver for excretion.
Cellular Effects
Research indicates that this compound may influence various cell types, although comprehensive studies are still needed:
- Neuroprotective Effects : Similar to gemfibrozil, it may protect dopaminergic neurons from neurotoxicity in models of Parkinson's disease by modulating inflammatory responses and promoting neurotrophic factors like GDNF .
Case Studies and Research Findings
A study highlighted the protective effects of gemfibrozil on dopaminergic neurons in an MPTP mouse model, demonstrating significant improvements in neuronal health and motor function. This effect was mediated via PPARα pathways, suggesting potential therapeutic roles for derivatives like this compound in neurodegenerative conditions .
Table 1: Summary of Biological Activities
Activity | Description |
---|---|
Lipid Regulation | Decreases triglycerides and increases HDL cholesterol through PPARα activation. |
Neuroprotection | Protects dopaminergic neurons from toxicity; enhances GDNF expression via PPARα pathways. |
Inflammatory Modulation | Alters expression of pro-inflammatory and anti-inflammatory molecules. |
Dosage Effects in Animal Models
Current literature lacks specific dosage studies for this compound; however, gemfibrozil's effects on gastrointestinal motility and other physiological parameters suggest that similar investigations could yield valuable insights into optimal dosing strategies for its derivative.
Scientific Research Applications
This compound has diverse applications:
- Biochemical Research : Used to study lipid metabolism.
- Pharmaceutical Development : Potential for creating new lipid-regulating agents.
Properties
IUPAC Name |
5-(3,6-dimethyl-2-prop-1-enylphenoxy)-2,2-dimethylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-6-8-15-13(2)9-10-14(3)16(15)21-12-7-11-18(4,5)17(19)20/h6,8-10H,7,11-12H2,1-5H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBPONSUILUXDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C=CC(=C1OCCCC(C)(C)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1798429-95-4 |
Source
|
Record name | 6'-Propene-1-yl gemfibrozil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798429954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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